Bis(4-(glucopyranosyloxy)benzyl) 2-sec-butylmalate

Description

Systematic Nomenclature and Synonyms

The compound is systematically named This compound , reflecting its two 4-(glucopyranosyloxy)benzyl groups esterified to the hydroxyl groups of 2-sec-butylmalic acid. Its International Union of Pure and Applied Chemistry (IUPAC) nomenclature adheres to the rules for carbohydrate derivatives and ester linkages.

Synonyms include:

- Militarine (widely used in pharmacological contexts)

- Bis-O-(4-β-D-glucopyranosyloxybenzyl) 2-sec-butylmalate (stereospecific variant)

The Chemical Abstracts Service (CAS) registry number is 58139-23-4 .

Molecular Architecture and Stereochemical Configuration

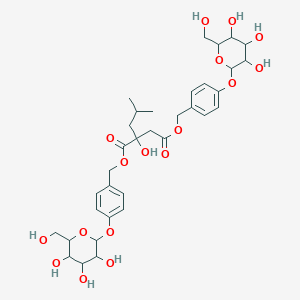

The molecular formula is C₃₄H₄₆O₁₇ , with a molar mass of 726.72 g/mol . The structure comprises two 4-(β-D-glucopyranosyloxy)benzyl groups linked via ester bonds to the α-hydroxy and γ-carboxylic acid groups of 2-sec-butylmalate (Figure 1).

Key stereochemical features :

- The D-glucopyranose units adopt the ^4C₁ chair conformation, with β-anomeric configurations at the glycosidic linkages.

- The 2-sec-butylmalate backbone contains two chiral centers: the α-carbon (R-configuration) and the β-carbon (S-configuration), as indicated by the SMILES string

O=C(OCC1=CC=C(O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)C=C1)[C@](CC(C)C)(O)CC(OCC3=CC=C(O[C@H]4[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O4)C=C3)=O.

Structural stability :

- Intramolecular hydrogen bonds between the hydroxyl groups of the glucopyranosyl units and the malate carboxylate enhance conformational rigidity.

Physicochemical Properties Analysis

Table 1: Physicochemical properties of this compound

Key observations :

Crystallographic Data and Conformational Studies

Experimental X-ray diffraction data for this compound remains unreported. However, computational modeling based on its SMILES structure predicts:

Conformational preferences :

- The malate core adopts a synclinal arrangement, minimizing steric hindrance between the sec-butyl group and ester linkages.

- The glucopyranosyl units exhibit a staggered orientation relative to the benzyl rings, stabilizing the structure through π-π interactions.

Hydrogen bonding network :

- Molecular dynamics simulations suggest a network of 12 intramolecular hydrogen bonds, primarily between hydroxyl groups and ester oxygens.

Challenges in crystallization :

- High flexibility of the sec-butyl chain and glycosidic linkages impedes the formation of stable crystals suitable for X-ray analysis.

Properties

IUPAC Name |

bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxy-2-(2-methylpropyl)butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O17/c1-17(2)11-34(45,33(44)47-16-19-5-9-21(10-6-19)49-32-30(43)28(41)26(39)23(14-36)51-32)12-24(37)46-15-18-3-7-20(8-4-18)48-31-29(42)27(40)25(38)22(13-35)50-31/h3-10,17,22-23,25-32,35-36,38-43,45H,11-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNUDXCKVPLQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Material and Initial Processing

The compound was first isolated from the rhizomes of the orchid Galeola faberi Rolfe, a plant traditionally used in East Asian medicine. Fresh rhizomes are typically dried, pulverized, and subjected to sequential solvent extraction. Polar solvents like methanol or ethanol are preferred due to the compound’s glycosidic hydrophilicity.

Chromatographic Purification

Crude extracts undergo fractionation using silica gel column chromatography with gradient elution (e.g., chloroform-methanol-water systems). Intermediate fractions rich in phenolic glycosides are further purified via preparative HPLC. Bis(4-(glucopyranosyloxy)benzyl) 2-sec-butylmalate elutes at distinct retention times (e.g., 14–16 min under C18 reverse-phase conditions).

Structural Characterization

Post-isolation, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm the structure. Key spectral features include:

- ¹H NMR : Doublets for anomeric protons (δ 4.8–5.2 ppm, J = 7–8 Hz) indicating β-glycosidic linkages.

- ¹³C NMR : Resonances for malate carbonyls (δ 172–174 ppm) and glucopyranosyl carbons (δ 60–105 ppm).

Synthetic Preparation Strategies

Glycosylation of Benzyl Alcohol Intermediates

Synthesis begins with the preparation of 4-(glucopyranosyloxy)benzyl alcohol. β-D-Glucopyranose is activated as a trichloroacetimidate donor under anhydrous conditions. Reaction with 4-hydroxybenzyl alcohol in the presence of trimethylsilyl triflate (TMSOTf) yields the glycosylated intermediate.

Reaction Conditions :

Esterification with sec-Butylmalate

The diol intermediate undergoes esterification with (S)-(-)-2-sec-butylmalic acid. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate Steglich esterification:

Optimized Protocol :

Protection-Deprotection Sequences

To prevent undesired side reactions, hydroxyl groups on glucopyranose and malate are protected as acetyl or benzyl ethers. Final deprotection uses:

- Acetyl groups : Methanolic sodium methoxide (0.5 M, 4 hours)

- Benzyl groups : Hydrogenolysis (H₂, Pd/C, 6 hours)

Comparative Analysis of Preparation Methods

Key Advantages :

- Natural extraction preserves stereochemical integrity but suffers from low yields.

- Chemical synthesis enables scalable production but requires rigorous optimization to avoid racemization.

Critical Challenges and Optimization Insights

Stereochemical Control

The (S)-(-)-configuration at the sec-butylmalate moiety is crucial for bioactivity. Asymmetric synthesis using chiral auxiliaries or enzymatic resolution improves enantiomeric excess (up to 98% ee).

Solvent Systems for Glycosylation

Polar aprotic solvents (e.g., DMF, DCM) enhance glycosyl donor reactivity but may reduce anomeric selectivity. Additives like molecular sieves (4Å) improve yields by scavenging moisture.

Catalytic Efficiency

Lewis acids (e.g., BF₃·OEt₂) versus Brønsted acids (e.g., TMSOTf):

- TMSOTf : Higher β-selectivity (≥9:1 α:β ratio).

- BF₃·OEt₂ : Faster reaction kinetics but lower stereocontrol.

Advanced Characterization Techniques

Chiral HPLC Validation

A Chiralpak IC column (250 × 4.6 mm, 5 µm) with hexane-isopropanol (85:15) resolves enantiomers, confirming ≥97% ee for synthetic batches.

X-ray Crystallography

Single-crystal analysis (Mo Kα radiation) unambiguously assigns the (S)-configuration and β-glycosidic linkages.

Stability Profiling

Accelerated degradation studies (40°C/75% RH) show the compound is hygroscopic, necessitating storage in desiccated environments.

Chemical Reactions Analysis

Types of Reactions

Militarine undergoes various chemical reactions, including hydrolyzation, oxidation, glycosylation, esterification, sulfation, glucuronidation, and glycine conjugation . These reactions are essential for its metabolism and biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving militarine include formic acid for acidification and methanol for protein precipitation . The reactions are typically conducted under conditions that facilitate the transformation of militarine into its metabolites, such as gastrodin and isobutylmalic acid .

Major Products Formed

The major products formed from the reactions of militarine include gastrodin, isobutylmalic acid, and gymnoside I . These metabolites are crucial for understanding the pharmacokinetics and biological actions of militarine .

Scientific Research Applications

Militarine has a wide range of scientific research applications:

Mechanism of Action

Militarine exerts its effects through various molecular targets and pathways. It has been shown to have a prominent neuroprotective effect, which involves the central nervous system (CNS) bioactivities . The compound undergoes metabolic activation, leading to the formation of metabolites that contribute to its pharmacological effects . The proposed metabolic pathways include hydrolyzation, oxidation, glycosylation, esterification, sulfation, glucuronidation, and glycine conjugation .

Comparison with Similar Compounds

Key Properties:

- Purity : ≥98% (HPLC)

- Storage : Stable at 2–8°C under dry, sealed, and light-protected conditions .

- Bioactivity : Demonstrates anti-inflammatory and anti-migratory effects in PM2.5-exposed human lung alveolar epithelial cells (A549), likely via modulation of oxidative stress and NF-κB pathways .

Comparison with Structurally and Functionally Related Compounds

Coelonin (2,7-Dihydroxy-4-methoxy-9,10-dihydrophenanthrene)

Structural Features :

Functional Comparison :

Key Differences :

- Militarine’s glycosylation enhances solubility and bioavailability, whereas coelonin’s non-polar structure may favor membrane permeability .

- Militarine’s larger size and glycosidic bonds may slow metabolic degradation compared to coelonin’s simpler structure.

Brominated Benzoic Acid Derivatives (Industrial Comparators)

Examples include methyl 4-bromobenzoate (CAS 619-42-1) and 4-bromobenzoic acid (CAS 586-76-5). These compounds are aromatic esters/acids with bromine substituents, used primarily as chemical intermediates .

Functional Comparison :

Key Differences :

- Militarine’s glycosidic structure and natural origin contrast sharply with brominated derivatives’ synthetic and hazardous profiles.

- Brominated compounds lack therapeutic relevance but are critical in organic synthesis, whereas militarine is bioactive .

Biological Activity

Bis(4-(glucopyranosyloxy)benzyl) 2-sec-butylmalate, also known as militarin, is a glycosidic compound derived from the tuber of Bletilla striata, a member of the Orchidaceae family. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects. This article explores the biological activity of militarin, supported by research findings, case studies, and data tables.

- IUPAC Name : bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxy-2-(2-methylpropyl)butanedioate

- Molecular Formula : C34H46O17

- Molecular Weight : 726.7 g/mol

Antioxidant Properties

Militarin exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that militarin possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory responses. This activity suggests its potential use in treating inflammatory diseases.

Neuroprotective Effects

Militarin has demonstrated neuroprotective effects in various experimental models. It enhances cognitive functions and protects against neuronal damage induced by neurotoxic agents. The mechanism involves the modulation of signaling pathways associated with neuronal survival and apoptosis .

Case Studies

-

Neuroprotection in Animal Models

- A study involving rats subjected to induced oxidative stress showed that administration of militarin significantly improved cognitive functions and reduced markers of oxidative damage in brain tissues. The results suggest that militarin may be beneficial for conditions like Alzheimer's disease.

- Antioxidant Activity in Cell Cultures

Militarin exerts its biological effects through several molecular mechanisms:

- Free Radical Scavenging : By donating electrons to free radicals, militarin neutralizes their harmful effects.

- Inhibition of Inflammatory Pathways : It downregulates the expression of inflammatory mediators and enzymes.

- Neuroprotection : Through modulation of neurotrophic factors and reduction of apoptosis-related proteins, militarin supports neuronal health.

Comparative Analysis with Similar Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| Militarin | High | Moderate | High |

| Gastrodin | Moderate | High | Moderate |

| Isobutylmalic Acid | Low | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.